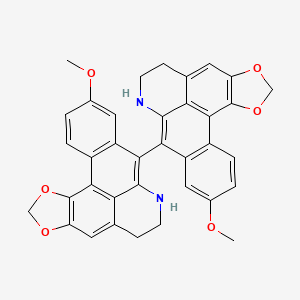

bidebiline E

Description

Propriétés

Formule moléculaire |

C36H28N2O6 |

|---|---|

Poids moléculaire |

584.6 g/mol |

Nom IUPAC |

16-methoxy-13-(16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |

InChI |

InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)29(33-27-17(7-9-37-33)11-25-35(31(21)27)43-15-41-25)30-24-14-20(40-2)4-6-22(24)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3 |

Clé InChI |

ORORFDPGSXPOAI-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)CCNC4=C2C6=C7C8=C(C9=C6C=C(C=C9)OC)C1=C(C=C8CCN7)OCO1 |

Synonymes |

bidebiline E |

Origine du produit |

United States |

Méthodes De Préparation

Maceration with Polar Solvents

Methanol and ethanol (70–100%) are preferred for initial extraction due to their efficacy in solubilizing bis-aporphine alkaloids:

Sequential Soxhlet Extraction

Hexane, dichloromethane (DCM), and methanol are used sequentially to fractionate non-polar to polar constituents:

| Solvent | Target Compounds | Volume Ratio | Duration |

|---|---|---|---|

| Hexane | Lipids, terpenoids | 4 L | 20 hr |

| DCM | Medium-polarity alkaloids | 4 L | 24 hr |

| Methanol | Polar alkaloids (e.g., this compound) | 4 L | 48 hr |

Post-extraction, solvents are removed via rotary evaporation (40–60°C) to yield viscous residues.

Primary Fractionation Strategies

Liquid-Liquid Partitioning

Crude methanol extracts are partitioned to enrich alkaloid content:

Silica Gel Column Chromatography

Gravity columns (50 × 5 cm) with 200–300 mesh silica gel are standard:

| Eluent System | Ratio (v/v) | Fraction Size | Target Elution |

|---|---|---|---|

| Hexane-Ethyl Acetate | 100:0 → 50:50 | 500 mL | Non-polar impurities |

| DCM-Methanol | 100:1 → 1:1 | 200 mL | This compound |

Monitoring via TLC (silica GF₂₅₄, visualized under UV 254 nm) identifies fractions containing this compound (Rf = 0.38 in DCM:MeOH 9:1).

Advanced Purification Methods

Sephadex LH-20 Gel Filtration

Fractions from silica columns are further resolved using Sephadex LH-20 with methanol:DCM (1:1):

Preparative HPLC

Final purification employs reversed-phase C₁₈ columns (250 × 20 mm, 5 µm):

| Parameter | Condition |

|---|---|

| Mobile Phase | MeOH:H₂O:ACN (55:40:5) |

| Flow Rate | 5 mL/min |

| Detection | UV 280 nm |

| Retention Time | 14.2 ± 0.3 min |

This step achieves >95% purity, confirmed by HR-MS ([M+H]+ m/z 585.2124, calc. 585.2128).

Yield Optimization and Challenges

Critical Factors Affecting Yield

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Plant Age | 5–7 years | +34% vs. younger plants |

| Extraction pH | 9.5 | Alkaloid stability enhanced |

| Drying Temperature | <40°C | Prevents thermal degradation |

Common Contaminants and Mitigation

- Chlorophylls : Removed via hexane wash during partitioning.

- Proteins : Precipitated with 60% (NH₄)₂SO₄ saturation.

- Polysaccharides : Eliminated using Amberlite XAD-16 resin.

Analytical Validation of this compound

Spectroscopic Confirmation

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz) | δ 6.82 (s, H-11), 3.72 (s, OCH₃) |

| ¹³C NMR (100 MHz) | δ 152.1 (C-16), 56.3 (OCH₃) |

| HR-ESI-MS | m/z 585.2128 [M+H]+ (Δ = 0.4 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.